molecular formula C8H12N2O B13098001 2-(2-Methoxypropan-2-yl)pyrimidine

2-(2-Methoxypropan-2-yl)pyrimidine

Cat. No.: B13098001
M. Wt: 152.19 g/mol
InChI Key: CDFLIPBXXMXWPR-UHFFFAOYSA-N
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Description

2-(2-Methoxypropan-2-yl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2-methoxypropan-2-yl group Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxypropan-2-yl)pyrimidine typically involves the reaction of pyrimidine with 2-methoxypropan-2-yl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxypropan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K₂CO₃.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Methoxypropan-2-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypropan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.

    2-(2-Methylpropan-2-yl)pyrimidine: Studied for its anticancer properties.

    2-(2-Ethoxypropan-2-yl)pyrimidine: Investigated for its antimicrobial activity.

Uniqueness: 2-(2-Methoxypropan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(2-methoxypropan-2-yl)pyrimidine

InChI

InChI=1S/C8H12N2O/c1-8(2,11-3)7-9-5-4-6-10-7/h4-6H,1-3H3

InChI Key

CDFLIPBXXMXWPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC=N1)OC

Origin of Product

United States

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